N,N-Dibutyl-2-chloro-benzenecarboximidamide
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Overview
Description
N,N-Dibutyl-2-chloro-benzenecarboximidamide is a chemical compound with the molecular formula C15H23ClN2. It is known for its unique structure, which includes a chloro-substituted benzene ring and a carboximidamide group. This compound is used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-2-chloro-benzenecarboximidamide typically involves the reaction of 2-chlorobenzonitrile with dibutylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N,N-Dibutyl-2-chloro-benzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield amines, and substitution may yield various substituted benzene derivatives .
Scientific Research Applications
N,N-Dibutyl-2-chloro-benzenecarboximidamide is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N,N-Dibutyl-2-chloro-benzenecarboximidamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or proteins, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dibutyl-2-chloroacetamide
- 2-chloro-N-phenyl-N’-(phenylsulfonyl)benzenecarboximidamide
- N,N-Dibutyl-2-chlorobenzamide
Uniqueness
N,N-Dibutyl-2-chloro-benzenecarboximidamide is unique due to its specific structure and chemical properties. It has a chloro-substituted benzene ring and a carboximidamide group, which confer distinct reactivity and biological activity compared to similar compounds .
Properties
CAS No. |
5435-85-8 |
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Molecular Formula |
C15H23ClN2 |
Molecular Weight |
266.81 g/mol |
IUPAC Name |
N,N-dibutyl-2-chlorobenzenecarboximidamide |
InChI |
InChI=1S/C15H23ClN2/c1-3-5-11-18(12-6-4-2)15(17)13-9-7-8-10-14(13)16/h7-10,17H,3-6,11-12H2,1-2H3 |
InChI Key |
QOACAZJRHYDELZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=N)C1=CC=CC=C1Cl |
Origin of Product |
United States |
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